N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide
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Overview
Description
N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C18H20N4O2 and a molecular weight of 324.3770 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide typically involves the reaction of 4-phenylpiperidine with ethyl 2-oxo-2-pyrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxylic acid.
Reduction: Formation of N-[2-hydroxy-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antioxidant properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways are still under investigation, but it is known to affect oxidative stress pathways, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-furamide
- N-[2-oxo-2-(4-phenylpiperidino)ethyl]-benzenesulfonamide
- N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperidine-1-carboxamide
Uniqueness
N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide is unique due to its specific pyrazinecarboxamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(13-21-18(24)16-12-19-8-9-20-16)22-10-6-15(7-11-22)14-4-2-1-3-5-14/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,24) |
InChI Key |
SPVWKGLBNALKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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